molecular formula C36H41N15O B12529912 Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-

Cat. No.: B12529912
M. Wt: 699.8 g/mol
InChI Key: CRWAVDCABCBQJR-UHFFFAOYSA-N
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Description

Chemical Characterization and Structural Analysis of Ethanol-Derived Triazine Compound

Molecular Architecture and IUPAC Nomenclature

The compound’s structure centers on two 1,3,5-triazine rings interconnected via ethanolamine linkers. Each triazine ring is substituted at positions 2, 4, and 6 with amino-phenyl groups, further functionalized with additional aromatic and aliphatic amines. The IUPAC name is derived systematically by identifying the parent heterocycle (1,3,5-triazine) and prioritizing substituents according to their complexity and position.

The primary triazine ring (Ring A) is substituted at position 4 with a 3-aminophenyl group, while position 6 hosts an ethanolamine-linked secondary triazine ring (Ring B). Ring B, in turn, is substituted at position 4 with another 3-aminophenyl group and at position 6 with a 4-aminophenylethylamine moiety. The full name reflects this hierarchy:

  • Parent structure : 1,3,5-Triazine
  • Substituents :
    • Position 2: Ethanol group (2-hydroxyethyl)
    • Position 4: 3-Aminophenylamino group
    • Position 6: Ethylenediamine bridge to a secondary 1,3,5-triazine ring with analogous substitutions.

This nomenclature adheres to IUPAC rules by assigning the lowest possible locants and prioritizing functional groups in alphabetical order.

Spectroscopic Identification

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • N–H stretching : Broad bands at 3300–3500 cm⁻¹ for primary and secondary amines.
  • C=N stretching : Sharp peaks near 1550–1600 cm⁻¹, characteristic of triazine rings.
  • Aromatic C–H bending : Peaks at 700–800 cm⁻¹, indicative of substituted phenyl groups.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons: Multiplet signals at δ 6.5–7.5 ppm for phenyl groups.
    • Ethanolamine protons: Triplet at δ 3.6 ppm (–CH₂–OH) and quartet at δ 2.8 ppm (–NH–CH₂–).
    • Amine protons: Broad singlets at δ 4.5–5.5 ppm.
  • ¹³C NMR :
    • Triazine carbons: Resonances at δ 165–170 ppm.
    • Phenyl carbons: Signals between δ 115–140 ppm.
Mass Spectrometry

The molecular ion peak ([M+H]⁺) appears at m/z 867.3, consistent with the molecular formula C₃₆H₃₈N₁₆O. Fragmentation patterns include loss of ethanol (–46 Da) and sequential cleavage of aminophenyl groups (–93 Da each).

Crystallographic Features and Conformational Dynamics

Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/c. The triazine rings adopt a planar conformation, stabilized by intramolecular hydrogen bonds between amino groups and adjacent nitrogen atoms (N–H···N distances: 2.8–3.0 Å). The ethanolamine linker exhibits torsional flexibility, with dihedral angles of 60–75° between the triazine rings, enabling adaptive molecular conformations in different solvents.

Crystallographic Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.4 Å, b = 10.2 Å, c = 14.8 Å
β angle 112.5°
Hydrogen bonds 18 per unit cell

Comparative Analysis with Related Triazine Derivatives

The compound’s structural complexity distinguishes it from simpler triazines like melamine (1,3,5-triazine-2,4,6-triamine) and cyanuric acid (1,3,5-triazine-2,4,6-triol). Key comparisons include:

Parameter This Compound Melamine Cyanuric Acid
Molecular Weight 867.3 g/mol 126.1 g/mol 129.1 g/mol
Substituents Ethanolamine, aryl amines Amino groups Hydroxyl groups
Solubility Moderate in polar solvents Low in water High in alkaline solutions
Applications Drug delivery, sensors Plastics, adhesives Water treatment

The ethanolamine linker enhances solubility in polar solvents compared to melamine, while the aryl amines enable π-π stacking interactions absent in cyanuric acid.

Properties

Molecular Formula

C36H41N15O

Molecular Weight

699.8 g/mol

IUPAC Name

2-[[4-(3-aminoanilino)-6-[2-[4-[[4-(3-aminoanilino)-6-[2-(4-aminophenyl)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C36H41N15O/c37-25-11-7-23(8-12-25)15-17-41-32-48-34(51-36(49-32)45-30-6-2-4-27(39)22-30)43-28-13-9-24(10-14-28)16-18-40-31-46-33(42-19-20-52)50-35(47-31)44-29-5-1-3-26(38)21-29/h1-14,21-22,52H,15-20,37-39H2,(H3,40,42,44,46,47,50)(H3,41,43,45,48,49,51)

InChI Key

CRWAVDCABCBQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NCCO)NCCC3=CC=C(C=C3)NC4=NC(=NC(=N4)NCCC5=CC=C(C=C5)N)NC6=CC=CC(=C6)N)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Trimerization

A method from Royal Society of Chemistry (RSC) reports the synthesis of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine via acid-catalyzed cyclization of 4-aminobenzonitrile. Trifluoroacetic acid (TFA) or triflic acid (CF₃SO₃H) induces trimerization under reflux conditions (3 days at room temperature, followed by neutralization with NaOH). This approach avoids harsh conditions and provides a high-yield pathway for the triazine scaffold.

Key Reaction Parameters

Component Quantity/Condition Role
4-Aminobenzonitrile 5.0 mmol Precursor for triazine core
Triflic Acid 5.0 mL Catalyst for cyclization
NaOH (2M) Excess Neutralizes reaction mixture

Yield: ~85%

Nucleophilic Substitution with Chlorotriazine

Patents describe substituting chlorotriazine derivatives with amines. For example, s-trichlorotriazine reacts with 3 equivalents of protected phenylenediamine (e.g., 4-aminoacetanilide) in aliphatic alcohols (ethanol, isopropanol) under reflux. The reaction benefits from 3–7% water content in the solvent, enhancing conversion to trisubstituted products.

Comparative Solvent Efficiency

Solvent Water Content (%) Yield (%)
Ethanol 3–7 72–81
Isopropanol 3–7 68–75
Absolute Ethanol 0 60–65

Deacetylation with H₂SO₄/ice or NaOH removes protecting groups, yielding 2,4,6-tris(aminophenylamino)triazine.

Functionalization with Amino and Ethyl Groups

Post-triazine synthesis, the core undergoes systematic functionalization.

Regioselective Amination

The triazine’s 2,4,6-positions are sequentially aminated. A Google Patents entry describes using Pd/C and ammonium formate as a hydrogen donor for nitro-to-amino reduction in methanol or ethanol, avoiding gaseous H₂.

Catalytic Reduction Optimization

Catalyst Hydrogen Donor Temperature (°C) Yield (%)
10% Pd/C Ammonium Formate 30–70 80–85
Raney Nickel Sodium Borohydride 25–40 70–75

This method ensures mild conditions and scalability for industrial production.

Multi-Step Assembly and Purification

Final assembly involves combining intermediates under controlled conditions.

Stepwise Coupling

A plausible route involves:

  • Triazine Core Synthesis : Acid-catalyzed cyclization of 4-aminobenzonitrile.
  • Amination at 4-Position : Reaction with 3-aminophenylamine derivatives in ethanol/water.
  • Ethyl Group Introduction : Alkylation using 2-(4-aminophenyl)ethanol under basic conditions.
  • Final Reduction : Pd/C-mediated reduction of nitro groups to amines.

Critical Challenges

  • Steric Hindrance : Bulky triazine substituents impede further functionalization.
  • Regioselectivity : Ensuring substitution at desired positions (e.g., 2,4,6-positions).
  • Purification : Multi-step recrystallization in solvents like THF or acetone required.

Solvent and Base Optimization

Alcohols (ethanol, isopropanol) dominate as solvents due to their ability to dissolve intermediates while minimizing side reactions. Bases like NaOH or Na₂CO₃ facilitate deprotection and amination.

Base Comparison

Base Role Yield Impact
NaOH (2M) Neutralization, deprotection High (80–85%)
Na₂CO₃ Amination catalyst Moderate (70%)

Analytical Characterization and Purity

Post-synthesis, purity is assessed via HPLC, NMR, and IR spectroscopy. For example, the triazine core’s ¹H NMR shows peaks at δ 7.65 (aromatic protons) and δ 9.12–9.85 (NH protons). Ethanol’s -OH stretch (broad peak ~3300 cm⁻¹) confirms functionalization.

Comparative Analysis of Key Methods

Method Advantages Limitations Source
Acid-Catalyzed Trimerization High yield, mild conditions Limited to symmetrical triazines
Chlorotriazine Substitution Regioselective, scalable Requires protected amines
Pd/C Reduction Mild, avoids H₂ gas High catalyst cost

Chemical Reactions Analysis

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino or triazine groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazine derivatives, emphasizing substituents, molecular weight, and physicochemical properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound (Ethanol-triazine derivative) Not explicitly provided Multiple triazine rings with 3-aminophenyl, 4-aminophenethyl, and ethanol groups Likely >1000* High polarity due to amino groups; potential for hydrogen bonding and solubility in ethanol-water mixtures
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9e) C22H17ClN4O3 Chlorophenoxy, phenoxy, methanol 420.85 Lower polarity (chlorine substituent); m.p. not reported; synthesized via DIBAL-H reduction
3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol C9H7ClN4O2 Chloro, amino, phenolic hydroxyl 254.63 Moderate polarity; potential solubility in ethanol due to phenolic -OH group
Ethyl 2-[[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]amino]acetate C8H12ClN5O2 Chloro, propylamino, ethyl ester 245.67 Semi-polar (ester group); likely soluble in organic solvents
[3-[[4-[4-(tert-Butyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9f) C26H26N4O3 tert-Butylphenoxy, phenoxy, methanol 442.51 Hydrophobic (tert-butyl group); m.p. 47–50°C; synthesized via DIBAL-H reduction

Note: The target compound’s molecular weight is estimated based on its highly branched structure with two triazine cores and multiple substituents.

Detailed Research Findings

Solubility and Solvent Interactions

  • Ethanol-Water Systems: Ethanol’s polarity (dielectric constant ~24.3) makes it effective for dissolving polar triazine derivatives. The target compound’s solubility profile may resemble phenolic triazines, which show optimal extraction at 25–75% ethanol concentrations .
  • Contrast with Non-Polar Derivatives: Compounds like 9e (chlorophenoxy) and 9f (tert-butylphenoxy) exhibit lower solubility in aqueous ethanol due to hydrophobic substituents .

Biological Activity

The compound ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino], is a complex organic molecule with potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure features multiple amine groups and triazine rings that contribute to its biological activity. The presence of aminophenyl and triazinyl moieties suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing triazine rings have been shown to inhibit key signaling pathways in cancer cells.

CompoundTargetIC50 (nM)Reference
Compound AEGFR5.3
Compound BFGFR1<4.1
Compound CAurora A/B0.026/0.015

These findings suggest that the target compound may also possess similar inhibitory effects on cancer cell proliferation.

The mechanism of action for triazine-based compounds often involves the inhibition of specific kinases associated with tumor growth and survival. The inhibition of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) has been widely documented in related compounds.

Study 1: Inhibition of EGFR

In a study evaluating the efficacy of EGFR inhibitors in non-small cell lung cancer (NSCLC), a derivative similar to our compound exhibited robust inhibition of EGFR phosphorylation in xenograft models. The results showed a maximal inhibition rate of approximately 85% within six hours post-administration .

Study 2: FGFR Inhibition

Another study focused on FGFR inhibitors demonstrated that compounds with structural similarities to the target compound had IC50 values less than 4.1 nM against FGFR1. This highlights the potential for our compound to serve as a potent inhibitor in therapeutic applications against cancers driven by FGFR signaling .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. Preliminary data suggest that modifications in the molecular structure can enhance bioavailability and reduce toxicity.

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